2-Bromo-N-(2-methoxyethyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-(2-methoxyethyl)-3-methylbenzamide is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzamide, featuring a bromine atom at the second position, a methoxyethyl group at the nitrogen atom, and a methyl group at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-methoxyethyl)-3-methylbenzamide typically involves the following steps:
Bromination: The starting material, 3-methylbenzoic acid, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the second position of the benzene ring.
Amidation: The brominated product is then reacted with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methoxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous medium.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 3-methylbenzoic acid and 2-methoxyethylamine.
Scientific Research Applications
2-Bromo-N-(2-methoxyethyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new drugs.
Medicine: Explored for its potential therapeutic effects. It may be used in the design of new medications targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of new polymers or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methoxyethyl)-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxyethyl group may play crucial roles in its binding affinity and specificity. The compound may also influence various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2-methoxyethyl)benzamide: Lacks the methyl group at the third position.
2-Bromo-N-(2-ethoxyethyl)-3-methylbenzamide: Has an ethoxyethyl group instead of a methoxyethyl group.
2-Chloro-N-(2-methoxyethyl)-3-methylbenzamide: Contains a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-N-(2-methoxyethyl)-3-methylbenzamide is unique due to the presence of both the bromine atom and the methoxyethyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-N-(2-methoxyethyl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-4-3-5-9(10(8)12)11(14)13-6-7-15-2/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGCVKVMVSSHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.